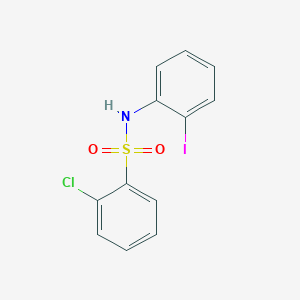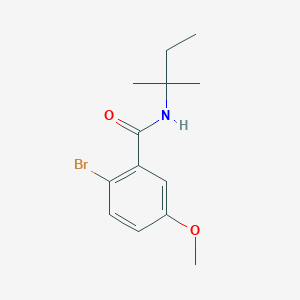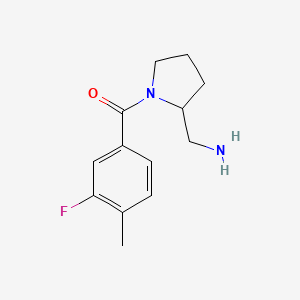
G12S inhibitor-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
G12S inhibitor-2 is a selective inhibitor developed to target the K-Ras (G12S) mutation, which is a specific mutation in the KRAS gene. This mutation is found in various human cancers, making it an attractive target for therapeutic intervention. The compound functions through noncatalytic serine acylation using β-lactone as an electrophile, which allows it to suppress oncogenic signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of G12S inhibitor-2 involves the attachment of β-lactone electrophiles to a tetrahydropyridopyrimidine moiety. This process is guided by the structure of natural products that inhibit catalytic threonine covalent bonding . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the β-lactone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, adhering to Good Manufacturing Practices (GMP).
Analyse Des Réactions Chimiques
Types of Reactions
G12S inhibitor-2 primarily undergoes acylation reactions, where it forms covalent bonds with the serine residue in the K-Ras (G12S) protein . This acylation is facilitated by the β-lactone electrophile, which reacts with the nucleophilic serine residue.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of this compound include β-lactone, organic solvents, and various catalysts to facilitate the acylation process. The reaction conditions are typically mild to prevent the degradation of the β-lactone moiety.
Major Products
The major product of the reaction between this compound and the K-Ras (G12S) protein is a covalent adduct where the β-lactone moiety is attached to the serine residue. This covalent modification inhibits the oncogenic activity of the K-Ras (G12S) protein .
Applications De Recherche Scientifique
G12S inhibitor-2 has significant applications in scientific research, particularly in the fields of cancer biology and medicinal chemistry. It is used to study the role of the K-Ras (G12S) mutation in cancer progression and to develop targeted therapies for cancers harboring this mutation . Additionally, it serves as a tool compound to explore the broader applications of serine-targeted covalent inhibitors in various biological systems .
Mécanisme D'action
The mechanism of action of G12S inhibitor-2 involves the covalent modification of the serine residue in the K-Ras (G12S) protein. This modification occurs through the acylation of the serine residue by the β-lactone moiety, which inhibits the GTPase activity of the K-Ras (G12S) protein. This inhibition prevents the activation of downstream signaling pathways that promote oncogenic transformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
G12C inhibitors: Compounds like sotorasib and adagrasib target the K-Ras (G12C) mutation through covalent modification of the cysteine residue.
G12D inhibitors: Compounds targeting the K-Ras (G12D) mutation, such as those containing malolactone electrophiles, have shown promise in preclinical studies.
Uniqueness
G12S inhibitor-2 is unique in its ability to selectively target the serine residue in the K-Ras (G12S) protein, a mutation that is challenging to target due to the low nucleophilicity of serine compared to cysteine. This specificity allows for the selective inhibition of the K-Ras (G12S) mutation without affecting wild-type K-Ras or other K-Ras mutations .
Propriétés
Formule moléculaire |
C29H32ClN5O3 |
|---|---|
Poids moléculaire |
534.0 g/mol |
Nom IUPAC |
3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-7-oxa-3-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-16-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-25-21(15-35)28(36)38-25/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |
Clé InChI |
WZOPQROQHGFEHA-LGQZFRORSA-N |
SMILES isomérique |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7 |
SMILES canonique |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)







![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)

![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
